![molecular formula C17H14O3 B255977 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)
3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are chemical compounds found in the cannabis plant. HU-308 is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Wirkmechanismus
Although the mechanism of action of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is well-characterized, there is still much to be learned about its effects on various biochemical and physiological processes. Future studies could focus on elucidating the downstream signaling pathways activated by CB2 receptor activation.
3. In vivo studies: Although 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied in vitro, there is limited in vivo data on its effects in humans. Future studies could focus on conducting clinical trials to evaluate the safety and efficacy of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one in humans.
4. Combination therapies: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one could potentially be used in combination with other drugs to enhance its therapeutic effects. Future studies could focus on identifying synergistic drug combinations that could be used to treat various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective binding to CB2 receptor: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one selectively binds to the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation.
2. Well-characterized mechanism of action: The mechanism of action of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is well-characterized, which allows for the study of its effects on various biochemical and physiological processes.
3. Potential therapeutic applications: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has potential therapeutic applications in various disease states, which makes it an attractive compound for drug development.
Some of the limitations of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one for lab experiments include:
1. Limited solubility: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has limited solubility in aqueous solutions, which can make it difficult to administer in experiments.
2. Limited stability: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is relatively unstable and can degrade over time, which can affect its potency and consistency.
3. Limited in vivo data: Although 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied in vitro, there is limited in vivo data on its effects in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one, including:
1. Drug development: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has potential therapeutic applications in various disease states, which makes it an attractive compound for drug development. Future studies could focus on optimizing the pharmacokinetics and pharmacodynamics of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one for clinical use.
2.
Synthesemethoden
3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one can be synthesized using a multi-step chemical process that involves the condensation of 2,4-dichlorophenol with 3,4-methylenedioxyphenylacetic acid, followed by the conversion of the resulting intermediate to 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one using various reagents and catalysts. The synthesis of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been optimized over the years, resulting in higher yields and purity.
Wissenschaftliche Forschungsanwendungen
3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various disease states. Some of the areas of research include:
1. Inflammation: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and neuroinflammation.
2. Pain: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain.
3. Cancer: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and glioma.
4. Neuroprotection: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one |
---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C17H14O3/c1-11(2)10-19-12-7-8-14-13-5-3-4-6-15(13)17(18)20-16(14)9-12/h3-9H,1,10H2,2H3 |
InChI-Schlüssel |
SYAQUPQZRPWGQP-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.